Cas no 86521-05-3 (trimethyl-[2-(2-pyridyl)ethynyl]silane)

trimethyl-[2-(2-pyridyl)ethynyl]silane structure
86521-05-3 structure
商品名:trimethyl-[2-(2-pyridyl)ethynyl]silane
CAS番号:86521-05-3
MF:C10H13NSi
メガワット:175.302423238754
MDL:MFCD00066349
CID:60995
PubChem ID:522859

trimethyl-[2-(2-pyridyl)ethynyl]silane 化学的及び物理的性質

名前と識別子

    • 2-((Trimethylsilyl)ethynyl)pyridine
    • 2-(Trimethylsilylethynyl)pyridine
    • C10H13NSi
    • trimethyl(2-pyridin-2-ylethynyl)silane
    • (2-Pyridylethynyl)trimethylsilane
    • 2-[(TRIMETHYLSILYL)ETHYNYL]PYRIDINE
    • WOFPTESETJKCBH-UHFFFAOYSA-N
    • trimethylsilylethynylpyridine
    • 2-Trimethylsilylethynylpyridine
    • 2-trimethylsilanylethynyl-pyridine
    • RW1995
    • VP15009
    • FCH1118061
    • TRA0004744
    • SY027118
    • AK101982
    • trime
    • trimethyl-[2-(2-pyridyl)ethynyl]silane
    • 2-[2-(Trimethylsilyl)ethynyl]pyridine (ACI)
    • Pyridine, 2-[(trimethylsilyl)ethynyl]- (9CI)
    • 2-Trimethylsilanylethynylpyridine
    • Trimethyl[(pyridin-2-yl)ethynyl]silane
    • DTXSID00335086
    • SB75047
    • SCHEMBL2160771
    • trimethyl-[2-(2-pyridinyl)ethynyl]silane
    • T3879
    • A841699
    • MFCD00066349
    • 2-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE
    • s19425
    • AKOS015839988
    • 86521-05-3
    • DTXCID50286175
    • CS-W017437
    • DS-3765
    • AC1357
    • MDL: MFCD00066349
    • インチ: 1S/C10H13NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,1-3H3
    • InChIKey: WOFPTESETJKCBH-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC=CN=1)#C[Si](C)(C)C
    • BRN: 4176916

計算された属性

  • せいみつぶんしりょう: 175.08200
  • どういたいしつりょう: 175.082
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 12.9
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色から黄色の液体
  • 密度みつど: 0.95
  • ゆうかいてん: 42 °C
  • ふってん: 90°C/18mmHg(lit.)
  • フラッシュポイント: 85-86°C/1mm
  • 屈折率: 1.5330
  • すいようせい: Insoluble in water.
  • PSA: 12.89000
  • LogP: 2.31050
  • 最大波長(λmax): 285(CH3CN)(lit.)
  • ようかいせい: 水に溶けない

trimethyl-[2-(2-pyridyl)ethynyl]silane セキュリティ情報

trimethyl-[2-(2-pyridyl)ethynyl]silane 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

trimethyl-[2-(2-pyridyl)ethynyl]silane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032772-1g
trimethyl-[2-(2-pyridyl)ethynyl]silane
86521-05-3 97%
1g
¥373 2024-05-21
Apollo Scientific
OR923795-1g
2-(Trimethylsilylethynyl)pyridine
86521-05-3 95%
1g
£45.00 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60090-25g
2-((Trimethylsilyl)ethynyl)pyridine
86521-05-3
25g
¥1756.0 2021-09-07
Fluorochem
S19425-25g
2-(Trimethylsilylethynyl)pyridine
86521-05-3 95%
25g
£220.00 2022-02-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3879-1G
2-[(Trimethylsilyl)ethynyl]pyridine
86521-05-3 >98.0%(GC)
1g
¥180.00 2024-04-15
eNovation Chemicals LLC
D493136-25g
2-[(Trimethylsilyl)ethynyl]pyridine
86521-05-3 97%
25g
$255 2024-05-24
Ambeed
A103592-250mg
2-((Trimethylsilyl)ethynyl)pyridine
86521-05-3 95%
250mg
$6.0 2025-02-25
TRC
T896585-100mg
2-(Trimethylsilylethynyl)pyridine
86521-05-3
100mg
$ 65.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3879-5G
trimethyl-[2-(2-pyridyl)ethynyl]silane
86521-05-3 98.0%(GC)
5G
990.0CNY 2021-07-02
eNovation Chemicals LLC
D493136-5g
2-[(Trimethylsilyl)ethynyl]pyridine
86521-05-3 97%
5g
$125 2024-05-24

trimethyl-[2-(2-pyridyl)ethynyl]silane 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ;  30 min, -85 °C; 5 h, -85 °C; -85 °C → 33 °C; 3 h, 31 - 33 °C
2.1 Reagents: Sodium hydride Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) ;  25 min, 31 - 33 °C
リファレンス
NHC catalysed trimethylsilylation of terminal alkynes and indoles with Ruppert's reagent under solvent free conditions
Arde, Panjab; et al, RSC Advances, 2014, 4(91), 49775-49779

合成方法 2

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Copper bromide (CuBr) ,  (SP-4-3)-Chloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)phenyl]benze… Solvents: 1,4-Dioxane ;  74 h, 50 °C
リファレンス
Catalytic Sonogashira couplings mediated by an amido pincer complex of palladium
Hung, Yu-Ting; et al, Inorganic Chemistry Frontiers, 2014, 1(5), 405-413

合成方法 3

はんのうじょうけん
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
リファレンス
Rapid homogeneous-phase Sonogashira coupling reactions using controlled microwave heating
Erdelyi, Mate; et al, Journal of Organic Chemistry, 2001, 66(12), 4165-4169

合成方法 4

はんのうじょうけん
リファレンス
Product class 1: pyridines
Spitzner, D., Science of Synthesis, 2005, 15, 11-284

合成方法 5

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, rt
リファレンス
Synthesis of 1,2-Dihydropyridines Catalyzed by Well-Defined Low-Valent Cobalt Complexes: C-H Activation Made Simple
Fallon, Brendan J.; et al, ACS Catalysis, 2015, 5(12), 7493-7497

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt
リファレンス
Ru(II) coordination compounds of N-N bidentate chelators with 1,2,3 triazole and isoquinoline subunits: Synthesis, spectroscopy and antimicrobial properties
Kreofsky, Nicholas W.; et al, Polyhedron, 2020, 177,

合成方法 7

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Diisopropylamine ;  overnight, rt
リファレンス
High-efficiency solution processable electrophosphorescent iridium complexes bearing polyphenylphenyl dendron ligands
Huang, Chun; et al, Journal of Organometallic Chemistry, 2009, 694(9-10), 1317-1324

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium hydride Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) ;  25 min, 31 - 33 °C
リファレンス
NHC catalysed trimethylsilylation of terminal alkynes and indoles with Ruppert's reagent under solvent free conditions
Arde, Panjab; et al, RSC Advances, 2014, 4(91), 49775-49779

合成方法 9

はんのうじょうけん
1.1 Reagents: Diethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  25 min, 120 °C
リファレンス
Large accelerations from small thermal differences: case studies and conventional reproduction of microwave effects on palladium couplings
Yeboah, Kwadwo A.; et al, Reaction Kinetics, 2014, 112(2), 295-304

合成方法 10

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium ;  46 h, reflux
リファレンス
Palladium-catalyzed oxidative homocoupling reaction of terminal acetylenes using trans-bidentatable 1-(2-pyridylethynyl)-2-(2-thienylethynyl)benzene
Atobe, Shingo; et al, Research on Chemical Intermediates, 2013, 39(1), 359-370

合成方法 11

はんのうじょうけん
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  24 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Highly Chemoselective DMPU-Mediated Trialkylsilylation of Terminal Alkynes Using Trifluoromethyltrialkylsilane
Nozawa-Kumada, Kanako; et al, Asian Journal of Organic Chemistry, 2017, 6(1), 63-66

合成方法 12

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  overnight, rt
リファレンス
Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis
Chiu, Hsin-Chun ; et al, Angewandte Chemie, 2018, 57(21), 6090-6094

合成方法 13

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide
リファレンス
Introduction of acetylene moiety into amide-carbons via Pd-coupling and its application for a model of dynemicin A
Okita, Takaaki; et al, Synlett, 1994, (8), 589-90

合成方法 14

はんのうじょうけん
1.1 Catalysts: Potassium bis(trimethylsilyl)amide Solvents: Acetonitrile ;  2 h, rt
リファレンス
Transition Metal-Free Catalytic C-H Silylation of Terminal Alkynes with bis(Trimethylsilyl)acetylene Initiated by KHMDS
Kucinski, Krzysztof; et al, ChemCatChem, 2022, 14(18),

合成方法 15

はんのうじょうけん
リファレンス
Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT
Kaitsiotou, Helena; et al, Journal of Medicinal Chemistry, 2017, 60(21), 8801-8815

合成方法 16

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran
リファレンス
Palladium-catalyzed coupling of heteroaromatic triflates with acetylene and its application for a dynemicin A intermediate
Okita, Takaaki; et al, Tetrahedron, 1995, 51(13), 3737-44

trimethyl-[2-(2-pyridyl)ethynyl]silane Raw materials

trimethyl-[2-(2-pyridyl)ethynyl]silane Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:86521-05-3)trimethyl-[2-(2-pyridyl)ethynyl]silane
A960891
清らかである:99%
はかる:25g
価格 ($):218.0